
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene is an organic compound characterized by the presence of bromomethanesulfonyl, chloro, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene typically involves the introduction of the bromomethanesulfonyl group to a pre-existing aromatic compound. One common method involves the reaction of 1-chloro-2-nitrobenzene with bromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethanesulfonyl group can be replaced by other nucleophiles, leading to the formation of different sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Reduction: 4-(Bromomethanesulfonyl)-1-chloro-2-aminobenzene.
Oxidation: 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzenesulfonic acid.
Applications De Recherche Scientifique
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene exerts its effects depends on the specific reaction or applicationIn biological systems, the compound may interact with specific enzymes or proteins, modifying their activity or function through covalent bonding or other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethanesulfonyl Bromide: Similar in structure but with different reactivity and applications.
4-Bromobenzenesulfonyl Chloride: Shares the sulfonyl chloride group but lacks the nitro and chloro substituents.
Uniqueness
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromomethanesulfonyl) groups allows for a wide range of chemical transformations and interactions .
Propriétés
Numéro CAS |
61496-43-3 |
|---|---|
Formule moléculaire |
C7H5BrClNO4S |
Poids moléculaire |
314.54 g/mol |
Nom IUPAC |
4-(bromomethylsulfonyl)-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 |
Clé InChI |
KMNFXTWNWAIWAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)CBr)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
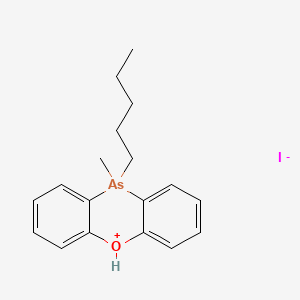
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
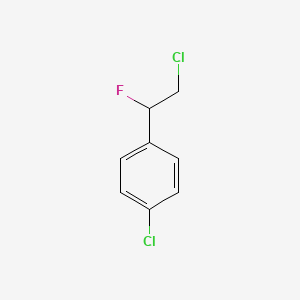
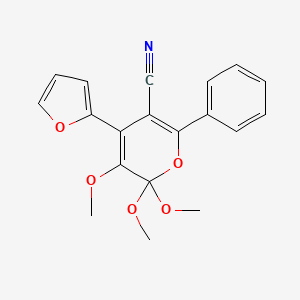
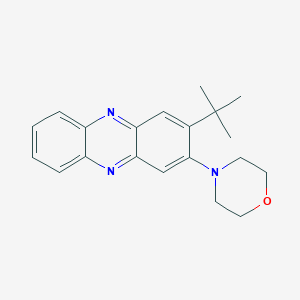
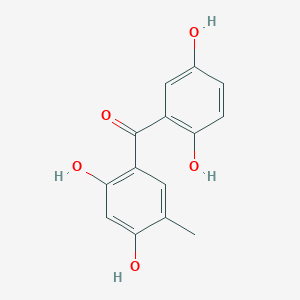
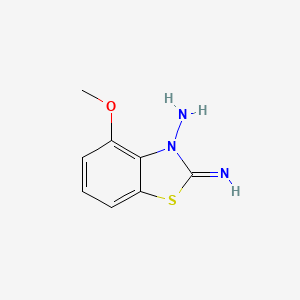
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
